N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 714935-07-6
VCID: VC0356509
InChI: InChI=1S/C18H22N4O2/c1-5-16(23)20-17-14-9-12-8-13(24-4)6-7-15(12)19-18(14)22(21-17)10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,20,21,23)
SMILES: CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4g/mol

N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide

CAS No.: 714935-07-6

Main Products

VCID: VC0356509

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4g/mol

N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide - 714935-07-6

CAS No. 714935-07-6
Product Name N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Molecular Formula C18H22N4O2
Molecular Weight 326.4g/mol
IUPAC Name N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide
Standard InChI InChI=1S/C18H22N4O2/c1-5-16(23)20-17-14-9-12-8-13(24-4)6-7-15(12)19-18(14)22(21-17)10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,20,21,23)
Standard InChIKey AZRKGHDVFVVITP-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C
Canonical SMILES CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C
PubChem Compound 1400335
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator